molecular formula C14H30Br2N2O4 B13857337 Succinyl(choline-1,1,1',1',2,2,2',2'-D8) bromide

Succinyl(choline-1,1,1',1',2,2,2',2'-D8) bromide

Cat. No.: B13857337
M. Wt: 458.26 g/mol
InChI Key: HKDOIORVQFUBKO-OSNULJQWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of succinylcholine, a well-known depolarizing skeletal muscle relaxant. The deuterated version is often used in scientific research to study the pharmacokinetics and dynamics of succinylcholine due to its similar properties but distinct isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide involves the incorporation of deuterium into the succinylcholine molecule. The process typically starts with the preparation of deuterated choline, which is then reacted with succinic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) oxide, while reduction may produce succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) hydride .

Scientific Research Applications

Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature.

    Biology: Employed in studies of neuromuscular transmission and muscle physiology.

    Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the behavior of succinylcholine in the body.

    Industry: Utilized in the development of new muscle relaxants and related compounds.

Mechanism of Action

Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the motor end-plate, leading to muscle relaxation. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle paralysis .

Comparison with Similar Compounds

Similar Compounds

    Succinylcholine chloride: A non-deuterated version with similar pharmacological properties.

    Suxamethonium bromide: Another non-deuterated variant used clinically as a muscle relaxant.

    Decamethonium bromide: A related compound with a longer duration of action.

Uniqueness

The uniqueness of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and scientific investigations .

Properties

Molecular Formula

C14H30Br2N2O4

Molecular Weight

458.26 g/mol

IUPAC Name

trimethyl-[1,1,2,2-tetradeuterio-2-[4-oxo-4-[1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide

InChI

InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2/i9D2,10D2,11D2,12D2;;

InChI Key

HKDOIORVQFUBKO-OSNULJQWSA-L

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=O)OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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